Polydimethylsiloxane, monomethacryloxypropyl terminated, is a type of silicone-based organic polymer . It is a non-toxic, optically clear, inert, and inflammable material . It is widely used in heat-resistant lubricants, fire retardants, medical devices, and cosmetics . It is also an active component of defoamers which suppress the formation of foams and as a critical ingredient in water-repelling coatings as an active silicone fluid .
Polydimethylsiloxane belongs to a polymeric organosilicon compounds that is widely used as a silicon-based organic polymer . It is synthesized by copolymerizing monomers such as methyl methacrylate (MMA), hydroxyethylmethacrylate (HEMA) or dimethylacrylamide (DMA) with silicone macromonomers such as a mono (methacryloxypropyl)-terminated polydimethylsiloxane .
The molecular structure of Polydimethylsiloxane, monomethacryloxypropyl terminated, consists of an inorganic backbone linked with silicon and oxygen . Methyl groups are bonded to silicon atoms that establish a repeating unit in the polymer chain .
The chemical reactions involving Polydimethylsiloxane, monomethacryloxypropyl terminated, are primarily related to its copolymerization with other monomers . The copolymerization process involves the reaction of the methacryloxypropyl group with other monomers to form a polymer chain .
Polydimethylsiloxane, monomethacryloxypropyl terminated, has a number of physical and chemical properties that make it useful in a variety of applications . It has a molecular weight of 5000 g/mol, a boiling point that is not applicable, a density of 0.97 g/mL, a refractive index of 1.406 at 20°C, and a viscosity at 25°C of 70-80 cSt .
3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate is a silicon-based organosilicon compound characterized by its unique combination of organic and inorganic functionalities. This compound, with the molecular formula , is recognized for its versatility in various applications, particularly in polymer chemistry and materials science. It serves as a coupling agent and a precursor in the synthesis of advanced materials, including biocompatible substances for medical applications and enhanced coatings for industrial uses.
This compound is classified under organosilicon compounds, which are known for their significant chemical properties and applications across multiple fields, including chemistry, biology, and industry. The synthesis of 3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate typically involves the reaction of methacrylic acid with silane compounds under controlled conditions.
The synthesis of 3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate generally involves several key steps:
The reaction can be summarized as follows:
In industrial settings, continuous flow reactors are employed to ensure consistent quality and yield by maintaining precise control over reaction parameters such as temperature, pressure, and catalyst concentration .
The molecular structure of 3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate features a siloxane backbone with methacrylate functional groups. This structure allows for enhanced reactivity and compatibility with various organic materials.
The presence of both methoxy and dimethylsilyl groups contributes to its unique properties, enabling participation in both organic and inorganic reactions.
3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate undergoes several important chemical reactions:
Common reagents used in these reactions include:
The physical properties of 3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate include:
Key chemical properties include:
Relevant analyses indicate that this compound maintains stability under various conditions, making it suitable for diverse applications in material science .
3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate has several notable applications:
This compound's unique structure allows it to play a critical role in advancing technologies across various scientific disciplines.
The synthesis of 3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate (CAS 104780-61-2) fundamentally relies on the catalytic condensation between silane precursors and methacrylic acid derivatives. This esterification reaction typically employs carboxylic acid anhydrides (particularly acetic anhydride) as activating agents under acid-catalyzed conditions. The reaction mechanism proceeds through a nucleophilic acyl substitution pathway where the silanol or alkoxysilane group attacks the activated carbonyl carbon of the methacrylic acid derivative [3] [6].
Key catalytic systems include:
Table 1: Catalytic Performance in Silane-Methacrylate Condensation
Catalyst Type | Temperature Range | Reaction Time | Yield (%) | Major Byproducts |
---|---|---|---|---|
Sulfuric Acid | 60-90°C | 4-6 hours | 75-85% | Siloxane dimers |
Hydrochloric Acid | 70-85°C | 5-7 hours | 70-80% | Hydrolysis products |
BF₃·OEt₂ | 40-60°C | 3-5 hours | >90% | <5% oligomers |
Stoichiometric balance is critical, with a 10-15% molar excess of methacrylic anhydride typically employed to compensate for volatile losses and ensure complete conversion of the silanol precursor. The reaction is typically conducted in anhydrous aprotic solvents (toluene, hexanes) to minimize hydrolysis of both reactants and the product [3] [6].
Industrial-scale manufacturing has shifted toward continuous flow reactors to overcome limitations of batch processing, particularly for controlling exothermic reactions and improving product consistency. The condensation reaction between 3-[[methoxy(dimethyl)silyl]oxy-dimethylsilanol and methacrylic anhydride is optimized in tubular flow systems with the following parameters [3] [6]:
Table 2: Continuous Flow Reactor Parameters vs. Batch Performance
Parameter | Batch Reactor | Continuous Flow Reactor | Improvement |
---|---|---|---|
Reaction Time | 4-6 hours | 30-45 minutes | 85% reduction |
Temperature Control | ±5°C fluctuation | ±0.5°C precision | Enhanced selectivity |
Byproduct Formation | 10-15% | 3-5% | 60% reduction |
Production Capacity | 100-200 kg/day | 500-800 kg/day | 4-fold increase |
Flow reactors enable precise thermal management through segmented heat exchangers, localizing exothermic events and minimizing thermal degradation of the methacrylate moiety. Additionally, in-line infrared spectroscopy monitors conversion in real-time, allowing dynamic adjustment of feed ratios to maintain optimal stoichiometry. This process intensification strategy enhances space-time yield by approximately 300% compared to conventional batch reactors while reducing solvent consumption by 40% through improved mass transfer efficiency [3] [6].
While acid catalysts drive the esterification step, platinum-based complexes (0.5-50 ppm) are indispensable for synthesizing key silane intermediates via hydrosilylation. Specifically, Karstedt's catalyst (Pt₂[(CH₂=CHMe₂Si)₂O]₃) catalyzes the addition of Si-H bonds across allyl methacrylate's unsaturated bond, forming the silylpropyl methacrylate precursor with exceptional regioselectivity [3] [7]:
Reaction Mechanism:$$ \ce{HSiMe2OSiMe(OMe)CH3 + CH2=CHCH2OC(O)C(CH3)=CH2 ->[Pt^0] Me2(MeO)SiOSiMe2CH2CH2CH2OC(O)C(CH3)=CH2} $$
Platinum(0) complexes exhibit superior activity versus Pt(II) species, operating at 70-90°C with catalyst loadings as low as 5 ppm. Critical performance factors include:
At optimized conditions (85°C, 10 ppm Pt, 2-hour reaction), yields exceed 95% with minimal isomerization of the methacrylate double bond. Catalyst recovery via supported liquid membranes (e.g., polydimethylsiloxane-coated ceramics) reduces platinum consumption by 60-70% in continuous systems [3] [7].
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